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Compound of Interest

Compound Name: T-448

Cat. No.: B12296387

Welcome to the technical support center for the in vivo application of T-448 (also known as
EOS-448 or GSK4428859A), an antagonistic anti-TIGIT human immunoglobulin G1 (hlgG1)
antibody. This resource is designed to assist researchers, scientists, and drug development
professionals in effectively designing and troubleshooting their preclinical experiments.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action for T-4487

Al: T-448 is an anti-TIGIT monoclonal antibody with a dual mechanism of action. Firstly, it
blocks the interaction between TIGIT (T cell immunoglobulin and ITIM domain), an immune
checkpoint receptor expressed on T cells and NK cells, and its ligand CD155 (PVR). This
blockade prevents the delivery of inhibitory signals to T cells and NK cells, thereby restoring
their anti-tumor activity. Secondly, as a human IgG1 antibody, T-448 possesses a functional Fc
domain that engages Fc gamma receptors (FcyR) on myeloid cells and NK cells.[1][2] This
engagement leads to the activation of these immune cells and the depletion of highly TIGIT-
expressing cells, such as regulatory T cells (Tregs) and terminally exhausted T cells, further
enhancing the anti-tumor immune response.[1][3][4][5]

Q2: In which preclinical models has T-448 shown efficacy?

A2: T-448 has demonstrated potent anti-tumor activity in various murine cancer models.[1] For
instance, in a CT26 colon carcinoma model in BALB/c mice, a murine surrogate of T-448 in
combination with an anti-PD-1 antibody showed a strong anti-tumor effect.[6][7] Preclinical data
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has also been presented showing its efficacy as a single agent and in combination with an
immunomodulatory imide drug (IMiD) in a preclinical model of multiple myeloma.[5]

Q3: What is the recommended formulation and storage for in vivo use?

A3: For in vivo studies, T-448 should be formulated in a sterile, buffered solution such as
phosphate-buffered saline (PBS) at a neutral pH. It is crucial to use a low-endotoxin formulation
for in vivo applications to avoid non-specific inflammatory responses. Commercially available
anti-TIGIT antibodies for in vivo use are often supplied in 0.01 M PBS (pH 7.2) with 150 mM
NacCl, without carrier proteins or preservatives. For short-term storage, the antibody solution is
stable at 2-8°C for at least four weeks. For long-term storage, it is recommended to aseptically
aliquot the antibody into working volumes and store at -80°C. Avoid repeated freeze-thaw
cycles.

Q4: What are the potential adverse effects of anti-TIGIT antibodies in mice?

A4: In preclinical studies, anti-TIGIT antibodies have been generally well-tolerated.[8] However,
as with other immunotherapies, there is a potential for immune-related adverse events (irAES)
due to the enhanced immune response.[8] Common side effects observed in clinical trials with
anti-TIGIT antibodies include fatigue, pruritus (itching), and infusion-related reactions, which
are generally mild to moderate in severity.[9][10] Researchers should monitor animals for signs
of distress, weight loss, and other indicators of toxicity.
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Issue

Potential Cause

Recommended Solution

Lack of therapeutic efficacy

Suboptimal dosing or
schedule: The dose or
frequency of administration
may be insufficient to achieve
a therapeutic concentration at
the tumor site.

Titrate the dose of T-448 to
determine the optimal
therapeutic window for your
specific tumor model. A
common starting point in mice
is in the range of 100-500 pg
per mouse. A dosing schedule
of once every 3 days has been

reported.[7]

Antibody aggregation or
degradation: Improper storage
or handling can lead to loss of

antibody function.

Ensure the antibody is stored
correctly at -80°C for long-term
storage and 4°C for short-term
use. Avoid repeated freeze-
thaw cycles. Visually inspect
the solution for precipitates

before administration.

Inappropriate animal model:
The tumor model may not be

sensitive to TIGIT blockade.

Confirm TIGIT expression on
tumor-infiltrating lymphocytes
in your chosen model. Models
with a high degree of T-cell
infiltration and TIGIT
expression are more likely to

respond.

Development of anti-drug
antibodies (ADASs): Repeated
administration of a humanized
antibody in mice can lead to an
immune response against the
therapeutic antibody, reducing

its efficacy.

Consider using a murine
surrogate antibody if available
for longer-term studies.
Monitor for signs of reduced

efficacy over time.

High variability in tumor growth

between animals

Inconsistent tumor cell
implantation: Variation in the
number of viable tumor cells

injected or the injection site

Standardize the tumor cell
implantation procedure,
ensuring a consistent number

of viable cells are injected into
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can lead to different tumor

growth rates.

the same anatomical location

for each animal.

Inaccurate antibody
administration: Inconsistent
injection volume or location
(e.g., subcutaneous instead of
intraperitoneal) can affect
antibody bioavailability.

Ensure all personnel are
properly trained in the chosen
administration technique (e.g.,
intraperitoneal injection). Use a
consistent and precise
injection volume for each

animal.

Adverse events in treated
animals (e.g., weight loss,

lethargy)

Immune-related adverse
events (irAEs): Over-activation
of the immune system can lead

to off-target effects.

Closely monitor the health of
the animals dalily. If adverse
events are observed, consider
reducing the dose or frequency

of administration.

High endotoxin levels in the
antibody preparation:
Contamination with endotoxins
can cause a systemic

inflammatory response.

Use only low-endotoxin
certified antibodies and sterile,
pyrogen-free reagents and
equipment for all in vivo

experiments.

Experimental Protocols
Protocol 1: In Vivo Efficacy Study of T-448 in a
Syngeneic Mouse Tumor Model (CT26)

1. Animal Model:

2. Tumor Cell Implantation:

6-8 week old female BALB/c mice.

Culture CT26 colon carcinoma cells in appropriate media.

Acclimatize animals for at least one week before the start of the experiment.

On Day 0, harvest cells and resuspend in sterile PBS at a concentration of 5 x 1076 cells/mL.
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e Subcutaneously inject 100 pL of the cell suspension (5 x 105 cells) into the right flank of
each mouse.

3. Treatment Groups:

e Group 1: Vehicle control (sterile PBS, intraperitoneal injection).

e Group 2: T-448 (e.g., 200 p g/mouse , intraperitoneal injection).[7]

e Group 3: Isotype control antibody (human IgG1, 200 p g/mouse , intraperitoneal injection).
e Group 4 (Optional): T-448 in combination with an anti-PD-1 antibody.

4. Dosing Regimen:

e Begin treatment when tumors reach a palpable size (e.g., 50-100 mma3).

o Administer treatment once every 3 days for a total of 3 doses via intraperitoneal (IP)
injection.[7]

5. Monitoring and Endpoints:

e Measure tumor volume using calipers every 2-3 days. Tumor volume (mm?) = (length x
width?)/2.

e Monitor animal body weight and overall health status daily.

o Euthanize animals when tumors reach the maximum allowed size as per institutional
guidelines or if signs of significant toxicity are observed.

« At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow
cytometry to assess immune cell populations).

Protocol 2: Intraperitoneal (IP) Injection in Mice

1. Preparation:

e Warm the T-448 solution to room temperature to avoid causing discomfort to the animal.
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» Use a new sterile syringe and a 25-30 gauge needle for each animal.
2. Restraint:
o Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

e Turn the mouse over to expose its abdomen. The hindquarters can be secured by tucking
the tail.

3. Injection:

« |dentify the injection site in the lower right quadrant of the abdomen to avoid injuring the
cecum or bladder.

» Wipe the injection site with an alcohol swab.
¢ Insert the needle, bevel up, at a 30-45° angle into the peritoneal cavity.

o Gently pull back on the plunger to ensure no fluid or feces are aspirated, which would
indicate incorrect placement.

e Slowly inject the antibody solution.
o Withdraw the needle and return the mouse to its cage.
4. Post-injection Monitoring:

e Observe the animal for any immediate adverse reactions.

Data Presentation

Table 1: Example of Tumor Growth Inhibition Data
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Mean Tumor Percent Tumor
Treatment Group N Volume (mm?) at Growth Inhibition
Day 14 + SEM (%)
Vehicle Control 10 1200 + 150
Isotype Control 10 1150 + 130 4.2
T-448 (10 mg/kg) 10 600 £ 90 50
T-448 + anti-PD-1 10 250 £ 50 79.2

Table 2: Example of Immune Cell Population Changes in the Tumor Microenvironment

% Regulatory T
% CD8+ T cells of

Treatment Group cells (FoxP3+) of CD8+/Treg Ratio
CD45+ cells
CD4+ T cells
Vehicle Control 152+2.1 25.8+3.5 0.59
T-448 25.6 £3.4 12.3+1.8 2.08
Visualizations

Signaling Pathways and Experimental Workflows
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T-448 (EOS-448) Mechanism of Action
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Caption: Mechanism of action of T-448 (EOS-448).
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T-448 In Vivo Efficacy Study Workflow
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Caption: Workflow for a typical in vivo efficacy study of T-448.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. researchgate.net [researchgate.net]

e 2. gsk.com [gsk.com]

¢ 3. firstwordpharma.com [firstwordpharma.com]

e 4. iTeos Presents New Data for Anti-TIGIT Antibody, [globenewswire.com]

e 5. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society
of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 | GlobeNewswire
by notified [kommunikasjon.ntb.no]

e 6. aacrjournals.org [aacrjournals.org]
e 7. medchemexpress.com [medchemexpress.com]
» 8. kuickresearch.com [kuickresearch.com]

e 9. Targeting TIGIT in lung cancer: will it stick to the wall? - Niu - AME Clinical Trials Review
[actr.amegroups.org]

e 10. Anti-TIGIT therapies for solid tumors: a systematic review - PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b12296387?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/361347901_Abstract_LB189_Pharmacodynamic_assessment_of_a-TIGIT_mAb_EOS-448_highlights_multiple_FcgR-mediated_mode-of-actions_in_blood_and_tumor_of_patients_with_advanced_solid_tumors
https://www.gsk.com/en-gb/media/press-releases/gsk-and-iteos-therapeutics-announce-development/
https://firstwordpharma.com/story/5544855
https://www.globenewswire.com/news-release/2022/04/08/2419435/0/en/iTeos-Presents-New-Data-for-Anti-TIGIT-Antibody-EOS-448-GSK4428859A-at-the-AACR-Annual-Meeting-2022.html
https://kommunikasjon.ntb.no/pressemelding/17922333/iteos-announces-new-data-for-its-anti-tigit-antibody-eos-448-at-the-american-society-of-hematology-annual-meeting-and-tigit-therapies-digital-summit-2021?publisherId=4954260
https://kommunikasjon.ntb.no/pressemelding/17922333/iteos-announces-new-data-for-its-anti-tigit-antibody-eos-448-at-the-american-society-of-hematology-annual-meeting-and-tigit-therapies-digital-summit-2021?publisherId=4954260
https://kommunikasjon.ntb.no/pressemelding/17922333/iteos-announces-new-data-for-its-anti-tigit-antibody-eos-448-at-the-american-society-of-hematology-annual-meeting-and-tigit-therapies-digital-summit-2021?publisherId=4954260
https://aacrjournals.org/cancerres/article/82/12_Supplement/LB189/701097/Abstract-LB189-Pharmacodynamic-assessment-of-a
https://www.medchemexpress.com/belrestotug.html
https://www.kuickresearch.com/safety-tolerability-tigit-antibodies-cancer-patients--clinical
https://actr.amegroups.org/article/view/9465/html
https://actr.amegroups.org/article/view/9465/html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10030909/
https://www.benchchem.com/product/b12296387#troubleshooting-t-448-in-vivo-delivery
https://www.benchchem.com/product/b12296387#troubleshooting-t-448-in-vivo-delivery
https://www.benchchem.com/product/b12296387#troubleshooting-t-448-in-vivo-delivery
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12296387?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Troubleshooting & Optimization

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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